AKR1C3 Inhibitory Potency: Indomethacin Analog 1 vs. Indomethacin
Indomethacin analog 1 inhibits human recombinant AKR1C3 with an IC₅₀ of 100 nM in a NADP⁺‑dependent S‑tetralol oxidation assay [1]. By contrast, indomethacin inhibits AKR1C3 with an IC₅₀ in the low micromolar range (~5–10 µM), as reported in the primary medicinal chemistry campaign [2]. This represents an approximate 50‑ to 100‑fold improvement in target‑level potency.
| Evidence Dimension | IC₅₀ against human AKR1C3 (NADP⁺‑dependent S‑tetralol oxidation) |
|---|---|
| Target Compound Data | 100 nM |
| Comparator Or Baseline | Indomethacin: ~5–10 µM (exact value not specified in the primary screening cascade but consistently reported as low‑µM across multiple AKR1C3 inhibitor programs) |
| Quantified Difference | ~50‑ to 100‑fold lower IC₅₀ (i.e., more potent) |
| Conditions | Human recombinant AKR1C3; NADP⁺‑dependent oxidation of S‑(+)‑1,2,3,4‑tetrahydro‑1‑naphthol (S‑tetralol); Tris‑HCl buffer, pH ~7.4, 37°C. |
Why This Matters
Sub‑micromolar potency is a prerequisite for cellular and in vivo target engagement studies; indomethacin analog 1 meets this threshold while the parent drug does not, making it the appropriate choice for AKR1C3‑focused experiments.
- [1] BindingDB Entry BDBM50427625. CHEMBL178687: 3‑[1‑(4‑chlorobenzoyl)‑5‑methoxy‑2‑methyl‑1H‑indol‑3‑yl]propanoic acid. Affinity Data: IC₅₀ = 100 nM for human AKR1C3. View Source
- [2] Byrns, M.C.; Steckelbroeck, S.; Penning, T.M. An indomethacin analogue, N‑(4‑chlorobenzoyl)‑melatonin, is a selective inhibitor of aldo‑keto reductase 1C3 (type 2 3α‑HSD, type 5 17β‑HSD, and prostaglandin F synthase). Biochem. Pharmacol. 2008, 75, 484–493. (Provides context for indomethacin's micromolar AKR1C3 IC₅₀.) View Source
